Phenol Red sodium salt

概要

説明

フェノールレッドナトリウム塩は、フェノールスルホンフタレインナトリウム塩とも呼ばれ、水溶性のアニオン性蛍光色素です。これは、さまざまな科学的用途、特に細胞培養培地においてpH指示薬として広く使用されています。 この化合物は、溶液のpHに応じて色が変化し、pH6.4以下では黄色から、pH8.2以上では赤色に変化します .

準備方法

合成経路と反応条件: フェノールレッドナトリウム塩は、フェノールをスルホン化し、その後フタル酸無水物と縮合させることによって合成されます。この反応は、通常、フェノールを硫酸で加熱してフェノールスルホン酸を生成し、その後、フェノールスルホンフタレインを生成するためにフタル酸無水物と反応させることを伴います。 ナトリウム塩は、生成した化合物を水酸化ナトリウムで中和することによって得られます .

工業生産方法: 工業的には、フェノールレッドナトリウム塩の製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために、温度やpHを含む反応条件の精密な制御が必要です。 最終製品は、通常、再結晶化やその他の分離技術によって精製され、不純物が除去されます .

化学反応の分析

反応の種類: フェノールレッドナトリウム塩は、次のようなさまざまな化学反応を起こします。

酸化: フェノールレッドは、さまざまな化学プロセスにおいて重要な中間体であるキノンを生成するために酸化されます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、ニトロソジスルホン酸カリウム(フレミー塩)やその他の強力な酸化剤が含まれます.

主な製品:

酸化: キノン

還元: ヒドロキノン

4. 科学研究への応用

フェノールレッドナトリウム塩は、科学研究において幅広い用途があります。

化学: 滴定やその他の分析手順でpH指示薬として使用されます.

生物学: 細胞培養培地でpH変化を監視するために一般的に使用されます。

科学的研究の応用

pH Indicator

Overview : Phenol Red sodium salt is primarily recognized for its role as a pH indicator. It exhibits a distinct color change from yellow (at pH < 6.8) to pink/red (at pH > 8.2), making it useful for monitoring pH levels in various solutions.

Applications :

- Cell Culture Media : It is commonly added to cell culture media to help maintain optimal growth conditions by providing visual feedback on pH changes due to metabolic activity or contamination .

- Biochemical Assays : Utilized in titrations and other assays to determine the acidity or alkalinity of solutions.

| pH Range | Color Change |

|---|---|

| < 6.8 | Yellow |

| 6.8 - 8.2 | Pink |

| > 8.2 | Red |

Cell Culture

Overview : In tissue culture applications, this compound serves as a dye that indicates cell viability and metabolic activity through color changes.

Case Studies :

- Estrogenic Activity : Research has shown that phenol red can stimulate the proliferation of estrogen receptor-positive breast cancer cells (MCF-7) in a dose-dependent manner, highlighting its potential impact on experimental outcomes in hormone-related studies .

- Hydrogen Peroxide Measurement : A simple colorimetric method using phenol red has been developed to measure hydrogen peroxide levels produced by cultured cells, which is crucial for assessing oxidative stress in biological studies .

Diagnostic Testing

Overview : this compound is employed in various diagnostic assays due to its ability to indicate specific biological conditions.

Applications :

- Microbiological Culture Media : It aids in the identification of microbial growth by changing color in response to metabolic activity.

- Disease Detection : Used in assays for detecting certain diseases where pH changes correlate with the presence of pathogens or abnormal cellular activities .

Biochemical Research

Overview : The compound plays a significant role in biochemical experiments aimed at studying enzyme activities and interactions.

Applications :

- Enzyme Activity Tracking : Researchers utilize phenol red to monitor real-time biochemical processes, allowing for the assessment of enzyme kinetics and metabolic pathways .

- Drug Development : In pharmaceutical research, phenol red helps evaluate the effects of new compounds on cellular environments, facilitating drug formulation and testing .

Pharmaceutical Development

This compound is valuable in drug formulation and testing contexts:

- Formulation Studies : It assists in understanding how drugs interact with cellular environments, particularly regarding pH stability and solubility.

- Therapeutic Applications : Its estrogenic properties necessitate careful consideration during the development of therapies targeting hormone-sensitive conditions .

作用機序

フェノールレッドナトリウム塩は、主にpH変化に応じて色が変化する能力によってその効果を発揮します。この化合物は、溶液のpHに応じて異なるイオン形で存在します。

- 低pHでは、硫酸基が負に帯電し、ケトン基に追加の陽子を担持する双性イオンとして存在します。

- pHが上昇すると、ケトン基からの陽子が失われ、黄色で負に帯電したイオンになります。

- さらにpHが上昇すると、ヒドロキシル基が陽子を失い、赤色のイオンになります .

6. 類似化合物の比較

フェノールレッドナトリウム塩は、ブロモチモールブルー、チモールブルー、ブロモクレゾールパープル、チモールフタレイン、フェノールフタレインなどの他のpH指示薬と類似しています。

- ブロモチモールブルー

- チモールブルー

- ブロモクレゾールパープル

- チモールフタレイン

- フェノールフタレイン

ユニークさ: フェノールレッドナトリウム塩は、その特定のpH遷移範囲(6.4〜8.2)と細胞培養培地への応用によりユニークです。 他のいくつかの指示薬とは異なり、それは弱いエストロゲンとして作用することができ、これは特にヒト乳がん細胞を含む研究において関連しています .

類似化合物との比較

Phenol Red sodium salt is similar to other pH indicators such as:

- Bromothymol Blue

- Thymol Blue

- Bromocresol Purple

- Thymolphthalein

- Phenolphthalein

Uniqueness: this compound is unique due to its specific pH transition range (6.4 to 8.2) and its application in cell culture media. Unlike some other indicators, it can act as a weak estrogen, which is particularly relevant in studies involving human breast cancer cells .

生物活性

Phenol Red sodium salt, also known as phenolsulfonephthalein sodium salt, is a synthetic dye widely recognized for its application as a pH indicator in biological and chemical systems. Its ability to change color in response to pH variations makes it a valuable tool in cell culture and various biological assays. This article delves into the biological activities of this compound, focusing on its estrogenic effects, applications in cell culture, and its role in measuring hydrogen peroxide production.

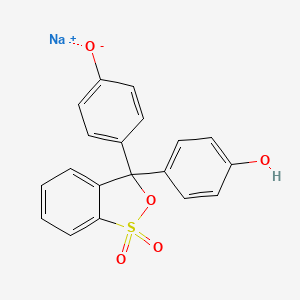

- Molecular Formula : C₁₉H₁₃NaO₅S

- Molecular Weight : 376.36 g/mol

- Density : 0.972 g/cm³

- Solubility : Soluble in water (25 mg/ml) and alcohol (4 mg/ml)

- pH Transition Range : 6.8 (yellow) to 8.2 (red)

Estrogenic Activity

This compound has been shown to exhibit estrogenic activity, particularly at concentrations typically found in tissue culture media (15-45 μM). Research indicates that it binds to estrogen receptors, notably in MCF-7 human breast cancer cells, stimulating their proliferation in a dose-dependent manner. In contrast, it does not affect the growth of estrogen receptor-negative MDA-MB-231 breast cancer cells, highlighting its selective estrogenic properties .

Table 1: Estrogenic Activity of this compound

| Cell Line | Estrogen Receptor Status | Effect of Phenol Red |

|---|---|---|

| MCF-7 | Positive | Stimulates proliferation |

| MDA-MB-231 | Negative | No effect |

Applications in Cell Culture

Phenol Red is commonly used as a pH indicator in cell culture media. Its color change from yellow to red indicates shifts from acidic to neutral or alkaline conditions, providing a visual cue for monitoring cell health and contamination levels. The dye's presence helps researchers identify dying cells or overgrowth of contaminants through pH changes .

Case Study: Monitoring Cell Proliferation

In a study assessing the effects of phenol red on MCF-7 cells, researchers cultured these cells under various conditions with different concentrations of phenol red (0-300 μM). The results indicated that higher concentrations of phenol red correlated with increased cell proliferation, further confirming its role as an estrogen mimic in vitro .

Measurement of Hydrogen Peroxide Production

This compound serves as an effective reagent for measuring hydrogen peroxide levels produced by cultured cells. This assay utilizes horseradish peroxidase to oxidize phenol red in the presence of hydrogen peroxide, resulting in a compound that exhibits increased absorbance at 610 nm. This method provides a simple and rapid means to quantify oxidative stress within cellular environments .

Table 2: Assay Parameters for Hydrogen Peroxide Measurement

| Parameter | Value |

|---|---|

| Reaction Volume | 100 µL |

| Phenol Red Concentration | 0.5 mM |

| Temperature | 37 °C |

| Absorbance Measurement Wavelength | 610 nm |

特性

CAS番号 |

34487-61-1 |

|---|---|

分子式 |

C19H14NaO5S |

分子量 |

377.4 g/mol |

IUPAC名 |

sodium;4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |

InChI |

InChI=1S/C19H14O5S.Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;/h1-12,20-21H; |

InChIキー |

XXCXGDSGVBROKI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+] |

異性体SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)[O-].[Na+] |

正規SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O.[Na] |

Key on ui other cas no. |

34487-61-1 |

物理的記述 |

Red crystals; Soluble in water; [MSDSonline] |

ピクトグラム |

Irritant |

関連するCAS |

93839-72-6 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Phenol Red Sodium Salt useful in photocatalysis?

A1: this compound serves as a model pollutant in photocatalysis research. Its degradation under UV-A light can be effectively measured, providing insights into a photocatalyst's efficiency. Studies demonstrate that a composite of Zinc Sulfide and Titanium Dioxide (ZnS-TiO2) exhibits superior photocatalytic activity compared to bare TiO2, TiO2-P25, and ZnS alone in degrading this compound [, ]. This enhanced activity is attributed to improved charge separation and reduced electron-hole recombination in the ZnS-TiO2 composite.

Q2: How does this compound behave in a memory device?

A2: Research shows this compound can function as the active layer in a Write-Once-Read-Many-Times (WORM) memory device []. When sandwiched between Gold (Au) and Indium Tin Oxide (ITO) electrodes, the device displays intriguing charge transport properties. Electron transport dominates under positive sweep voltages, while hole transport prevails under negative sweep voltages. This behavior is attributed to the distinct energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) within the this compound, as confirmed by Density Functional Theory (DFT) calculations.

Q3: How is the degradation of this compound confirmed in these studies?

A3: Researchers utilize Chemical Oxygen Demand (COD) measurements to confirm the mineralization of this compound during photocatalysis [, ]. COD measures the amount of oxygen required to oxidize organic compounds in a water sample, thus reflecting the extent of organic pollutant degradation. A decrease in COD values indicates successful breakdown and mineralization of this compound.

Q4: What spectroscopic techniques are used to characterize ZnS-TiO2 photocatalysts?

A4: To characterize the ZnS-TiO2 photocatalyst, researchers employed various spectroscopic techniques, including:

- Photoluminescence spectra (PL): Analyzes the electron-hole recombination behavior, providing insights into photocatalytic efficiency [].

Q5: Can you explain the dual mechanism proposed for the degradation of this compound under sunlight using the ZnS-TiO2 photocatalyst?

A5: While the studies don't delve into specific mechanistic details, the superior performance of ZnS-TiO2 is likely due to a synergistic effect between ZnS and TiO2 []. When exposed to sunlight, both ZnS and TiO2 absorb photons and generate electron-hole pairs. The presence of ZnS facilitates efficient charge separation, preventing rapid recombination of these charge carriers. These photogenerated electrons and holes then participate in redox reactions with adsorbed water and oxygen molecules, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH). These highly reactive ROS subsequently attack and degrade this compound, leading to its mineralization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。